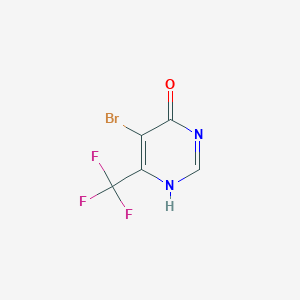

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMRBYBFTLXIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126538-81-6 | |

| Record name | 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key intermediate in the development of novel pharmaceuticals. The synthesis is presented as a two-step process, commencing with the formation of the pyrimidin-4-ol core, followed by regioselective bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the construction of the core heterocyclic structure, 6-(trifluoromethyl)pyrimidin-4-ol, via a cyclocondensation reaction. This is followed by a direct bromination at the C-5 position of the pyrimidine ring, a position activated by the adjacent electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group.

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol

The formation of the pyrimidine ring is achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate in the presence of a base.

Caption: Experimental workflow for the synthesis of 6-(Trifluoromethyl)pyrimidin-4-ol.

Methodology:

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) and formamidine acetate (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dissolve the residue in water and acidify to pH 3-4 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethyl)pyrimidin-4-ol.

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Melting Point | 169-171 °C |

Step 2: Synthesis of this compound

The intermediate, 6-(trifluoromethyl)pyrimidin-4-ol, is brominated at the 5-position using N-bromosuccinimide (NBS) in a suitable solvent.

Caption: Experimental workflow for the bromination of 6-(Trifluoromethyl)pyrimidin-4-ol.

Methodology:

-

Dissolve 6-(trifluoromethyl)pyrimidin-4-ol (1.0 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (by HPLC) | >99% |

| Appearance | White to off-white solid |

III. Characterization Data

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | A singlet for the pyrimidine proton (C2-H) and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances corresponding to the pyrimidine ring carbons and the trifluoromethyl carbon. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C₅H₂BrF₃N₂O. |

IV. Safety Precautions

-

Ethyl 4,4,4-trifluoroacetoacetate and N-bromosuccinimide are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium methoxide is corrosive and reacts violently with water. Handle in a dry environment.

-

Acetonitrile and Methanol are flammable and toxic. Use in a well-ventilated fume hood.

-

Hydrochloric acid is corrosive. Handle with care.

This guide provides a robust and reproducible method for the synthesis of this compound. The procedures outlined are scalable and utilize readily available starting materials, making this an accessible route for researchers in the field of medicinal chemistry and drug discovery.

An In-depth Technical Guide to 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

CAS Number: 942060-14-2

This technical guide provides a comprehensive overview of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated pyrimidine derivative of significant interest to researchers and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from closely related analogues to present its chemical properties, a plausible synthetic route, and its potential biological significance, particularly in the context of anticancer research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are based on its chemical structure and data available for similar compounds.

| Property | Value |

| CAS Number | 942060-14-2 |

| Molecular Formula | C₅H₂BrF₃N₂O |

| Molecular Weight | 242.98 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process, likely commencing from a trifluoromethyl-containing precursor, followed by the construction and subsequent bromination of the pyrimidine ring.

Step 1: Synthesis of a Trifluoromethylated Pyrimidine Precursor

A common strategy involves the condensation of a trifluoromethyl-β-ketoester with a suitable nitrogen-containing compound like urea or thiourea to form the pyrimidine core.

-

Reaction: Ethyl 4,4,4-trifluoroacetoacetate is reacted with urea in the presence of a base such as sodium ethoxide in ethanol.

-

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add ethyl 4,4,4-trifluoroacetoacetate dropwise at room temperature.

-

Add urea to the mixture and reflux for 6-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate, 6-(trifluoromethyl)pyrimidine-4-ol, is filtered, washed with cold ethanol, and dried under vacuum.

-

Step 2: Bromination of the Pyrimidine Ring

The formed 6-(trifluoromethyl)pyrimidine-4-ol can then be brominated at the 5-position.

-

Reaction: 6-(trifluoromethyl)pyrimidine-4-ol is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

-

Procedure:

-

Dissolve 6-(trifluoromethyl)pyrimidine-4-ol in a solvent like acetonitrile or dichloromethane.

-

Add N-bromosuccinimide portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

Biological Activity and Potential Applications

Derivatives of 5-(trifluoromethyl)pyrimidine have demonstrated significant potential as therapeutic agents, particularly in oncology.[1] Research has shown that this class of compounds can act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

A study on novel 5-trifluoromethylpyrimidine derivatives revealed their ability to inhibit the proliferation of various cancer cell lines, including A549 (non-small cell lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[1] The mechanism of action is believed to be through the inhibition of EGFR kinase activity, which in turn affects downstream signaling pathways involved in cell growth and proliferation.

Representative Biological Data for a 5-(Trifluoromethyl)pyrimidine Derivative

The following table presents the in vitro anticancer activity of a representative 5-(trifluoromethyl)pyrimidine derivative, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, from a published study.[1]

| Cell Line | IC₅₀ (µM) |

| A549 | 0.35 |

| MCF-7 | 3.24 |

| PC-3 | 5.12 |

| EGFR Kinase | 0.091 |

These findings suggest that this compound could serve as a valuable intermediate in the synthesis of novel EGFR inhibitors and other biologically active molecules.

Visualizations

Proposed Synthetic Workflow

References

An In-depth Technical Guide to 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol is a halogenated and trifluoromethylated pyrimidine derivative that has garnered significant interest in medicinal chemistry and agrochemical research. Its strategic substitution pattern makes it a valuable intermediate for the synthesis of a diverse range of bioactive molecules, particularly as a scaffold for kinase inhibitors in oncology and for the development of novel herbicides. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on providing practical data and methodologies for laboratory use.

Chemical and Physical Properties

This compound is a white crystalline powder. It is important to note that this compound can exist in tautomeric forms: the enol form (this compound) and the keto form (5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one). This tautomerism is a key feature of its chemical reactivity. The compound is reported to be moderately soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and is hygroscopic in nature.

Two different CAS Numbers have been associated with this compound, likely corresponding to its tautomeric forms or different registrations: 942060-14-2 and 126538-81-6. There is also a discrepancy in the reported melting points, which could be due to the presence of different tautomers or impurities.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrF₃N₂O | [1][2] |

| Molecular Weight | 242.98 g/mol | [1][2] |

| CAS Number | 942060-14-2, 126538-81-6 | [1][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 188-192 °C or 225-227 °C | [1][4] |

| Solubility | Moderately soluble in DMF and DMSO | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Safety Information: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this chemical.[2][5]

Synthesis and Experimental Protocols

While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, the general approach involves the construction of the pyrimidine ring followed by bromination and trifluoromethylation, or the use of pre-functionalized building blocks. The synthesis of related trifluoromethyl pyrimidine derivatives often involves multi-step sequences. A plausible synthetic approach could involve the cyclocondensation of a trifluoromethylated beta-ketoester with urea or a related amidine, followed by bromination.

General Synthetic Workflow (Hypothetical): A potential synthetic route could be conceptualized as a multi-step process, likely starting from a commercially available trifluoromethylated precursor.

Figure 1. Conceptual Synthetic Workflow. This diagram illustrates a possible high-level workflow for the synthesis of the target compound.

Applications in Drug Discovery and Agrochemicals

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The bromine atom at the 5-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl and heteroaryl groups, enabling the exploration of the chemical space around the pyrimidine core to optimize binding to the kinase active site. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final compound.

Suzuki-Miyaura Coupling Workflow:

Figure 2. Suzuki-Miyaura Coupling. This diagram shows the key components of a Suzuki-Miyaura cross-coupling reaction using this compound.

Agrochemicals

Similar to its application in drug discovery, this compound serves as a starting material for the synthesis of novel herbicides. The pyrimidine core is found in several classes of herbicides, and the introduction of a trifluoromethyl group can enhance their efficacy and spectrum of activity.

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the pyrimidine ring proton and the hydroxyl or amine proton (depending on the tautomeric form and solvent).

-

¹³C NMR: Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. Its utility as a scaffold for kinase inhibitors and herbicides is well-recognized. Further research into its synthesis, reactivity, and the biological activity of its derivatives is warranted to fully explore its potential. This guide provides a summary of the currently available information to aid researchers in their work with this compound.

References

- 1. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]

An In-depth Technical Guide to the Starting Materials for 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials required for the preparation of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a halogenated and trifluoromethylated pyrimidine derivative. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, while the bromo-substituent provides a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery. The synthesis of this molecule primarily proceeds through a two-step process: the formation of a pyrimidine ring followed by its bromination.

Primary Synthetic Pathway

The most common and logical synthetic route to this compound involves a two-step sequence. The initial step is the construction of the core pyrimidine ring, yielding 4-Hydroxy-6-(trifluoromethyl)pyrimidine. This intermediate is then subjected to electrophilic bromination to introduce the bromine atom at the 5-position.

Caption: General two-step synthesis of this compound.

Starting Materials and Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

The key starting materials for the synthesis of the pyrimidine core are a trifluoromethyl-containing β-dicarbonyl compound and a source of the N-C-N fragment of the pyrimidine ring.

Key Starting Materials

| Starting Material | Structure | Role |

| Ethyl 4,4,4-trifluoroacetoacetate |  | Provides the C4, C5, C6, and CF3 group of the pyrimidine ring. |

| Urea or Formamidine Acetate |  or or  | Provides the N1, C2, and N3 atoms of the pyrimidine ring. |

Experimental Protocol: Synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

This protocol describes a general procedure for the cyclocondensation reaction to form the pyrimidine ring.

Reaction: Ethyl 4,4,4-trifluoroacetoacetate + Urea → 4-Hydroxy-6-(trifluoromethyl)pyrimidine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl 4,4,4-trifluoroacetoacetate and urea.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

Quantitative Data (Typical):

| Parameter | Value |

| Molar Ratio (Ketoester:Urea:Base) | 1 : 1.2 : 1.1 |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 4 - 8 hours |

| Yield | 70-85% |

digraph "Workflow_Step1" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Start" [label="Dissolve NaOEt in EtOH", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add_Reagents" [label="Add Ethyl 4,4,4-trifluoroacetoacetate\nand Urea"]; "Reflux" [label="Reflux for 4-8 hours\n(Monitor by TLC)"]; "Cool" [label="Cool to Room Temperature"]; "Acidify" [label="Acidify with HCl"]; "Filter_Wash" [label="Filter and Wash with Water"]; "Dry" [label="Dry under Vacuum"]; "End" [label="Obtain 4-Hydroxy-6-(trifluoromethyl)pyrimidine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Add_Reagents"; "Add_Reagents" -> "Reflux"; "Reflux" -> "Cool"; "Cool" -> "Acidify"; "Acidify" -> "Filter_Wash"; "Filter_Wash" -> "Dry"; "Dry" -> "End"; }

Caption: Experimental workflow for the synthesis of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

Bromination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine

The second step involves the electrophilic substitution of a hydrogen atom with a bromine atom at the electron-rich 5-position of the pyrimidine ring.

Key Reagents

| Reagent | Role |

| 4-Hydroxy-6-(trifluoromethyl)pyrimidine | Substrate |

| N-Bromosuccinimide (NBS) or Bromine (Br₂) | Brominating Agent |

| Solvent (e.g., Acetic Acid, Dichloromethane) | Reaction Medium |

Experimental Protocol: Synthesis of this compound

Reaction: 4-Hydroxy-6-(trifluoromethyl)pyrimidine + NBS → this compound

Procedure:

-

Dissolve 4-Hydroxy-6-(trifluoromethyl)pyrimidine in a suitable solvent such as glacial acetic acid in a reaction flask.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for a period of 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove any remaining acid and succinimide.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data (Typical):

| Parameter | Value |

| Molar Ratio (Substrate:NBS) | 1 : 1.1 |

| Solvent | Acetic Acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 - 6 hours |

| Yield | 80-90% |

digraph "Workflow_Step2" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];"Start" [label="Dissolve 4-Hydroxy-6-(trifluoromethyl)pyrimidine\nin Acetic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add_NBS" [label="Add N-Bromosuccinimide (NBS)\nPortion-wise"]; "Stir" [label="Stir at Room Temperature for 2-6 hours\n(Monitor by TLC)"]; "Precipitate" [label="Pour into Ice-Water"]; "Filter_Wash" [label="Filter and Wash with Water"]; "Dry" [label="Dry under Vacuum"]; "End" [label="Obtain this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Add_NBS"; "Add_NBS" -> "Stir"; "Stir" -> "Precipitate"; "Precipitate" -> "Filter_Wash"; "Filter_Wash" -> "Dry"; "Dry" -> "End"; }

Caption: Experimental workflow for the bromination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in good yields through a two-step sequence. The key to a successful synthesis lies in the careful execution of the initial cyclocondensation to form the pyrimidine ring, followed by a controlled bromination. The starting materials, primarily ethyl 4,4,4-trifluoroacetoacetate and urea/formamidine, are readily available, making this synthetic route accessible for both academic and industrial research. This guide provides the necessary foundational information for the successful laboratory preparation of this important chemical intermediate.

An In-depth Technical Guide to the Reactivity of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic placement of the bromine atom, the electron-withdrawing trifluoromethyl group, and the versatile hydroxyl/oxo functionality makes this pyrimidine derivative a valuable scaffold for the synthesis of a diverse range of complex molecules. This document details its reactivity in key synthetic transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and derivatization of the pyrimidinol ring system.

Core Reactivity Profile

This compound exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. The reactivity of this compound is dictated by the interplay of its functional groups:

-

The C5-Bromine Atom: This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino moieties.

-

The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further enhanced by the trifluoromethyl group, makes it amenable to nucleophilic aromatic substitution, particularly at positions activated by leaving groups.

-

The C4-Hydroxyl Group: This group can undergo O-alkylation. The tautomeric amide can undergo N-alkylation, with the regioselectivity being dependent on the reaction conditions.

-

The C6-Trifluoromethyl Group: This strongly electron-withdrawing group influences the overall reactivity of the pyrimidine ring, enhancing its electrophilicity and influencing the regioselectivity of reactions.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical candidates.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrimidine scaffold and a wide range of aryl and heteroaryl boronic acids or esters. While specific examples for this compound are not extensively documented, protocols for structurally similar brominated pyrimidines and other heterocycles provide a strong basis for reaction development.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as XPhosPdG2 (2.5-5 mol%), and a ligand like XPhos (5-10 mol%) is suspended in a solvent system like dioxane/water or ethanol/water.[3] A base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.), is added, and the mixture is degassed and heated under an inert atmosphere, often with microwave irradiation, until the starting material is consumed. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[3]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrimidines

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Reflux | Good | [1] |

| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 67-89 | [3] |

| NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 100-120 | Good to Excellent | [4] |

Logical Relationship: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, providing access to alkynylpyrimidine derivatives which are valuable intermediates for further transformations. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of a base.[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a degassed solution of the 5-bromopyrimidine (1.0 equiv.) in a solvent mixture such as THF and triethylamine, a palladium catalyst like Pd(PPh₃)₄ (5-10 mol%) and a copper(I) co-catalyst such as CuI (5-15 mol%) are added.[5] The terminal alkyne (1.1-1.2 equiv.) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until completion. After reaction completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 5-alkynylpyrimidine product.[5]

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | Room Temp. | High | [5] |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | - | [6] |

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the pyrimidine C5 position and a primary or secondary amine. This reaction is of high importance in medicinal chemistry for the synthesis of arylamine derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the 6-bromo-1H-indazole (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as BrettPhos or RuPhos precatalyst (2 mol%), and a strong base like LiHMDS (2.0 equiv.) are combined in an anhydrous solvent like THF under an inert atmosphere.[7] The reaction mixture is then heated to 65 °C and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.[7]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| BrettPhos precatalyst | LiHMDS | THF | 65 | 75-95 | [7] |

| RuPhos precatalyst | LiHMDS | THF | 65 | 76-95 | [7] |

| Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 (MW) | Good to Excellent | [8] |

Nucleophilic Substitution

The electron-deficient nature of the pyrimidine ring, amplified by the trifluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) reactions. While the bromine at C5 is generally more reactive in cross-coupling, other positions on the pyrimidine ring, if substituted with a suitable leaving group (e.g., a chloro or sulfonyl group), can undergo nucleophilic displacement. For instance, in related 2,4-dichloro-5-trifluoromethylpyrimidine, nucleophilic attack by amines occurs readily.[9]

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (1.0 equiv.) and an amine (1.1 equiv.) is stirred in a solvent such as DMF at room temperature.[9] A base like sodium hydride is added portion-wise at 0 °C, and the reaction is stirred overnight. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9]

Table 4: Representative Conditions for Nucleophilic Substitution on Halogenated Pyrimidines

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Amino-thiophene-2-carboxylic acid methylamide | NaH | DMF | 0 to RT | - | [9] |

| Various Amines | - | Buthan-1-ol | Reflux | 65 | [10] |

Signaling Pathway: General Reactivity of this compound

Caption: Overview of the main reaction pathways for this compound.

N- and O-Alkylation

The pyrimidinol moiety can undergo alkylation at either the nitrogen or the oxygen atom, with the outcome often depending on the alkylating agent and reaction conditions. Direct alkylation of related 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products.[11] However, chemoselective O-alkylation has been achieved in high yields using specific alkylating agents and conditions.[12]

Experimental Protocol: General Procedure for O-Alkylation

To a round-bottom flask containing the 6-substituted pyrimidin-2(1H)-one (1.0 equiv.) and K₂CO₃ (1.0 equiv.) in acetone, a solution of a 4-(iodomethyl)pyrimidine (1.0 equiv.) in acetone is added.[11] The mixture is heated to reflux and stirred for 30 minutes. After cooling, the solvent is removed, and the residue is dissolved in dichloromethane and washed with water. The organic layer is dried and concentrated to yield the O-alkylated product.[11]

Table 5: Conditions for O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones

| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |

| 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 80 | [11][12] |

| 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | MeCN | 16 | 87 | [11][12] |

| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetone | 0.5 | 91-98 | [11] |

Conclusion

This compound is a highly functionalized and versatile building block for organic synthesis. Its reactivity is characterized by the susceptibility of the C5-bromo substituent to a range of palladium-catalyzed cross-coupling reactions and the potential for nucleophilic substitution and N-/O-alkylation of the pyrimidine core. This guide provides a foundation for researchers to explore the synthetic utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further investigation into the specific reaction conditions for this substrate will undoubtedly expand its application in the synthesis of complex and biologically active compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylpyrimidine Core: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful approach in medicinal chemistry and agrochemical research. This structural modification frequently imparts advantageous properties, including enhanced metabolic stability, increased bioavailability, and potent biological activity. This in-depth technical guide explores the multifaceted biological activities of trifluoromethylpyrimidines, providing a comprehensive overview of their applications as antifungal, insecticidal, anticancer, and antiviral agents. The content herein is designed to equip researchers, scientists, and drug development professionals with the critical data, detailed experimental protocols, and pathway visualizations necessary to advance their research and development endeavors.

Antifungal Activity of Trifluoromethylpyrimidines

Trifluoromethylpyrimidine derivatives have demonstrated significant potential in the development of novel antifungal agents for crop protection.[1][2] These compounds have been shown to be effective against a range of phytopathogenic fungi.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative trifluoromethylpyrimidine compounds against various fungal species. The data is presented as the inhibition rate at a specific concentration or as the half-maximal effective concentration (EC50).

| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |

| 5b | Botrytis cinerea | 50 | 96.76 | - | [1] |

| 5j | Botrytis cinerea | 50 | 96.84 | - | [1] |

| 5l | Botrytis cinerea | 50 | 100 | - | [1] |

| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | - | [1] |

| 5u | Rhizoctonia solani | - | - | 26.0 | [3] |

| 5i | Colletotrichum truncatum | 100 | 73.2 | - | [3] |

| 5t | Colletotrichum truncatum | 100 | 71.0 | - | [3] |

| 5k | Colletotrichum gloeosporioides | 100 | 62.2 | - | [3] |

| 5u | Colletotrichum gloeosporioides | 100 | 60.0 | - | [3] |

| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 | - | [1] |

| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 | - | [1] |

| Azoxystrobin (Control) | Rhizoctonia solani | - | - | 26.0 | [3] |

| Azoxystrobin (Control) | Colletotrichum truncatum | 100 | 72.5 | - | [3] |

| Azoxystrobin (Control) | Colletotrichum gloeosporioides | 100 | 61.4 | - | [3] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol details the procedure for assessing the in vitro antifungal activity of trifluoromethylpyrimidine compounds.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Fungal strains

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes (9 cm diameter)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the PDA medium to approximately 50-60°C and add the test compound to the desired final concentration. For the control, add an equivalent amount of the solvent.

-

Pour the amended PDA into sterile Petri dishes and allow it to solidify.

-

Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing fungal colony.

-

Place the mycelial disc in the center of the PDA plates (both control and compound-treated).

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.

-

Measure the diameter of the fungal colony in both control and treated plates.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

-

C = Average diameter of the mycelial colony in the control group

-

T = Average diameter of the mycelial colony in the treatment group

-

Experimental Workflow: Antifungal Screening

Insecticidal Activity of Trifluoromethylpyrimidines

Certain trifluoromethylpyrimidine derivatives have also been investigated for their insecticidal properties against various agricultural pests.[1][2]

Quantitative Insecticidal Activity Data

The following table presents the mortality rates of selected trifluoromethylpyrimidine compounds against common insect pests.

| Compound ID | Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |

| 5w | Spodoptera frugiperda | 500 | 90.0 | [1] |

| 5w | Mythimna separata | 500 | 86.7 | [1] |

| 5o | Spodoptera frugiperda | 500 | 80.0 | [1] |

| 5t | Spodoptera frugiperda | 500 | 83.3 | [1] |

| Chlorantraniliprole (Control) | Spodoptera frugiperda | 500 | >90 | [1] |

| Chlorantranililprole (Control) | Mythimna separata | 500 | >90 | [1] |

Experimental Protocol: Leaf-Dipping Method for Insecticidal Activity

This protocol describes a common method for evaluating the insecticidal activity of compounds against leaf-eating insects.

Materials:

-

Insect larvae (e.g., Spodoptera frugiperda)

-

Fresh, untreated host plant leaves

-

Test compounds dissolved in a suitable solvent with a surfactant (e.g., Triton X-100)

-

Petri dishes lined with moist filter paper

-

Fine brush

Procedure:

-

Prepare serial dilutions of the test compounds in water containing a surfactant. The control group should be treated with the solvent and surfactant only.

-

Dip fresh host plant leaves into the respective treatment solutions for 10-20 seconds.

-

Allow the leaves to air-dry completely.

-

Place one treated leaf into each Petri dish.

-

Carefully transfer a known number of insect larvae (e.g., 10-20) onto the treated leaf in each Petri dish using a fine brush.

-

Seal the Petri dishes and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

-

Assess larval mortality after a specific period (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

-

Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100

Anticancer Activity of Trifluoromethylpyrimidines

A significant area of research for trifluoromethylpyrimidines is their potential as anticancer agents.[4][5] Several derivatives have shown potent inhibitory activity against various cancer cell lines and specific molecular targets like Epidermal Growth Factor Receptor (EGFR).

Quantitative Anticancer Activity Data

The table below summarizes the in vitro anticancer activity (IC50 values) of various trifluoromethylpyrimidine compounds against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |

| 9u | A549 (Lung) | 0.35 | EGFR | [5] |

| 9u | MCF-7 (Breast) | 3.24 | EGFR | [5] |

| 9u | PC-3 (Prostate) | 5.12 | EGFR | [5] |

| 9c | A549 (Lung) | 2.23 | EGFR | [5] |

| 9c | MCF-7 (Breast) | 5.32 | EGFR | [5] |

| 9c | PC-3 (Prostate) | 16.35 | EGFR | [5] |

| 9t | A549 (Lung) | - | EGFR | [5] |

| 9v | A549 (Lung) | - | EGFR | [5] |

| Gefitinib (Control) | - | 0.0063 | EGFR | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: EGFR Inhibition

Trifluoromethylpyrimidines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The diagram below illustrates the EGFR signaling pathway and the point of inhibition.

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of compounds against the EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP

-

Peptide substrate (e.g., a poly(Glu, Tyr) peptide)

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 384-well plate, add the test compound dilutions, the EGFR kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

-

Measure the luminescence using a plate reader.

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Antiviral Activity of Trifluoromethylpyrimidines

Trifluoromethylpyrimidine derivatives have also shown promise as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[3]

Quantitative Antiviral Activity Data

The following table summarizes the in vivo antiviral activity of specific trifluoromethylpyrimidine compounds against TMV.

| Compound ID | Antiviral Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [3] |

| 5m | Protective | 103.4 | [3] |

| Ningnanmycin (Control) | Curative | >320.1 | [3] |

| Ningnanmycin (Control) | Protective | >500 | [3] |

Experimental Protocol: In Vivo Antiviral Assay against TMV (Half-Leaf Method)

This protocol is used to evaluate the protective and curative effects of compounds against TMV infection in plants.

Materials:

-

Host plants (e.g., Nicotiana glutinosa)

-

Purified TMV

-

Test compounds dissolved in a suitable solvent

-

Phosphate buffer

-

Carborundum (abrasive)

Procedure:

Protective Activity:

-

Select healthy host plants with well-developed leaves.

-

Gently rub the left side of each leaf with a solution of the test compound. The right side is treated with the solvent as a control.

-

After a set time (e.g., 2 hours), lightly dust the entire leaf surface with carborundum.

-

Inoculate the entire leaf by gently rubbing with a solution of TMV in phosphate buffer.

-

Rinse the leaves with water and keep the plants in a greenhouse.

-

After 2-3 days, count the number of local lesions on both the treated and control halves of the leaves.

-

Calculate the percentage of protection using the formula: Protection (%) = [(Number of lesions on control side - Number of lesions on treated side) / Number of lesions on control side] * 100

Curative Activity:

-

Lightly dust the entire leaf surface with carborundum and inoculate with TMV solution.

-

After a set time (e.g., 30 minutes), gently rub the left side of each leaf with the test compound solution. The right side is treated with the solvent as a control.

-

Keep the plants in a greenhouse.

-

After 2-3 days, count the number of local lesions on both halves of the leaves.

-

Calculate the percentage of curative effect using the same formula as for protective activity.

Logical Relationship: Antiviral Assay Workflow

Conclusion

The trifluoromethylpyrimidine scaffold represents a highly versatile and privileged structure in the design of biologically active molecules. The diverse activities showcased in this guide, from protecting crops to potentially treating cancer and viral infections, highlight the significant impact of this chemical moiety. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers to build upon, fostering the development of next-generation trifluoromethylpyrimidine-based compounds with enhanced efficacy and specificity. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic and agrochemical potential of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of a trifluoromethyl group and a bromine atom onto this scaffold, as seen in 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol, creates a highly versatile building block for the development of novel drugs. This technical guide explores the synthesis, derivatization, and diverse biological applications of this compound, with a focus on its role in the generation of potent kinase inhibitors and other therapeutic agents.

Synthesis and Derivatization

The this compound core serves as a key intermediate for the synthesis of a wide array of substituted pyrimidine derivatives. The bromine atom at the 5-position and the hydroxyl group at the 4-position are amenable to various chemical transformations, allowing for the introduction of diverse functionalities to modulate biological activity and pharmacokinetic properties.

A common synthetic strategy involves the initial chlorination of the hydroxyl group to yield 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine. This chlorinated intermediate is then susceptible to nucleophilic substitution, enabling the introduction of various amine, ether, and thioether linkages at the 4-position. The bromine atom at the 5-position can be subsequently utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or heteroaryl moieties, further expanding the chemical diversity of the synthesized library.

Applications in Kinase Inhibition

One of the most significant applications of the this compound scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site, while the substituents at the 4, 5, and 6-positions can be tailored to achieve high affinity and selectivity for specific kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of 5-trifluoromethylpyrimidine have shown significant promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3] The general structure of these inhibitors often involves a substituted aniline or a related aromatic amine linked to the 4-position of the pyrimidine ring.

A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against EGFR and various cancer cell lines.[3] The synthetic pathway for these compounds typically starts from a 2,4-dichloro-5-trifluoromethylpyrimidine, which can be derived from this compound.

Quantitative Data for EGFR Inhibitors

| Compound ID | Target Cells/Kinase | IC50 (µM) | Reference |

| 9u | A549 | 0.35 | [3] |

| MCF-7 | 3.24 | [3] | |

| PC-3 | 5.12 | [3] | |

| EGFR Kinase | 0.091 | [3] |

Experimental Protocols

Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (Intermediate)

A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and 3-amino-thiophene-2-carboxylic acid methylamide (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the mixture is stirred overnight. After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are washed with saturated NaCl solution, dried over anhydrous Na2SO4, filtered, and concentrated under vacuum.[3]

EGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against EGFR kinase is determined using a standard kinase assay kit. The assay measures the amount of ADP produced, which is proportional to the kinase activity. The reaction is initiated by adding the kinase and substrate to a buffer solution containing the test compound at various concentrations. After incubation, the amount of ADP is quantified using a luminescence-based method. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

The antiproliferative activity of the compounds is evaluated against various cancer cell lines (e.g., A549, MCF-7, PC-3) using the MTT assay. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength. The IC50 values are determined from the dose-response curves.

Signaling Pathway Visualization

Caption: EGFR signaling pathway and the point of inhibition by 5-trifluoromethylpyrimidine derivatives.

Dual FLT3 and CHK1 Inhibitors

The 5-trifluoromethylpyrimidine scaffold has also been utilized in the development of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[4] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it an attractive therapeutic target. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. A dual inhibitor of FLT3 and CHK1 could therefore offer a synergistic therapeutic effect in AML.

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual FLT3/CHK1 inhibitors.[4]

Quantitative Data for a Representative Dual FLT3/CHK1 Inhibitor

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 30 | FLT3 | 1.5 | [4] |

| CHK1 | 3.2 | [4] | |

| MV4-11 (cell line) | 5.8 | [4] |

Experimental Protocols

Kinase Inhibition Assay (FLT3 and CHK1)

The inhibitory activities of the synthesized compounds against FLT3 and CHK1 are determined using in vitro kinase assays. The assays typically involve incubating the respective kinase with a fluorescently labeled substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified by measuring the fluorescence signal. IC50 values are calculated from the dose-response curves.

Cell-Based Proliferation Assay (MV4-11)

The antiproliferative activity of the compounds is assessed against the human AML cell line MV4-11, which harbors an FLT3-ITD mutation. Cells are treated with a range of inhibitor concentrations for 72 hours. Cell viability is then determined using a commercially available assay kit that measures cellular ATP levels, which correlate with the number of viable cells. IC50 values are calculated from the resulting dose-response curves.

Signaling Pathway Visualization

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways by a 5-trifluoromethylpyrimidine derivative.

Antiviral and Antifungal Applications

Beyond its use in oncology, the trifluoromethyl pyrimidine scaffold has demonstrated potential in the development of antiviral and antifungal agents. A series of novel trifluoromethyl pyrimidine derivatives were synthesized and screened for their bioactivity, revealing promising results against Tobacco Mosaic Virus (TMV) and various fungal strains.[5]

Quantitative Data for Antiviral and Antifungal Activity

| Compound ID | Activity | EC50 (µg/mL) or Inhibition (%) | Target | Reference |

| 5j | Curative Anti-TMV | 126.4 | TMV | [5] |

| 5m | Protective Anti-TMV | 103.4 | TMV | [5] |

| 5u | Antifungal | 26.0 | Rhizoctonia solani | [5] |

Experimental Protocols

Antiviral Activity Assay (Half-Leaf Method)

The antiviral activity of the compounds against TMV is evaluated using the half-leaf method. The upper left half of a leaf is inoculated with a mixture of the virus and the test compound, while the upper right half is inoculated with a mixture of the virus and a solvent control. The number of local lesions on each half of the leaf is counted after a few days of incubation, and the inhibition rate is calculated.

Antifungal Activity Assay (Mycelial Growth Rate Method)

The in vitro antifungal activity is determined by the mycelial growth rate method. The test compounds are added to a potato dextrose agar (PDA) medium at a specific concentration. A mycelial disc of the test fungus is then placed in the center of the petri dish. The plates are incubated, and the diameter of the fungal colony is measured. The inhibition of mycelial growth is calculated relative to a control group without the test compound.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated success in developing potent kinase inhibitors for cancer therapy, as well as promising antiviral and antifungal agents, highlights the significant potential of this core structure in drug discovery. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. benchchem.com [benchchem.com]

The Strategic Role of the Trifluoromethyl Group in Pyrimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group into this privileged structure has emerged as a powerful strategy in drug design. This technical guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in pyrimidine derivatives, encompassing its influence on physicochemical properties, synthesis, and a wide spectrum of biological activities. The unique electronic properties of the CF3 group—high electronegativity, strong electron-withdrawing nature, and metabolic stability—profoundly impact the potency, selectivity, and pharmacokinetic profiles of pyrimidine-based compounds. This guide will serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts.

Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the pyrimidine ring imparts significant changes to the molecule's physicochemical properties, which are critical for its biological function and drug-like characteristics.

-

Lipophilicity: The trifluoromethyl group is one of the most lipophilic substituents known, a property that can enhance the ability of a molecule to cross cellular membranes and interact with hydrophobic pockets in target proteins.[1] While trifluorination generally increases lipophilicity, the effect can be modulated by the group's position on the pyrimidine ring and the presence of other functional groups.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] This enhanced metabolic stability often leads to an increased half-life and improved bioavailability of the drug candidate. The CF3 group can act as a "metabolic shield," protecting adjacent functionalities from enzymatic attack.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity and basicity of nearby functional groups within the pyrimidine derivative.[5] This modulation of pKa can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the molecule, which can in turn affect its binding affinity and selectivity for a particular biological target.

Synthesis of Trifluoromethylated Pyrimidine Derivatives

Several synthetic strategies have been developed to introduce the trifluoromethyl group into the pyrimidine scaffold. A common and effective approach involves the use of trifluoromethyl-containing building blocks in cyclocondensation reactions.

A general synthetic workflow often commences with ethyl trifluoroacetoacetate, which undergoes a series of reactions including ring closure, chlorination, and subsequent nucleophilic substitution to yield a variety of functionalized trifluoromethyl pyrimidine derivatives.[6][7]

Experimental Protocols

General Synthesis of 4-Anilino-5-(trifluoromethyl)pyrimidine Derivatives

This protocol describes a multi-step synthesis to obtain 4-anilino-5-(trifluoromethyl)pyrimidine derivatives, which have been investigated as EGFR inhibitors.[6]

Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide A detailed, multi-step synthesis starting from 3-amino-thiophene-2-carboxylic acid methyl ester is performed as previously described.[6]

Step 2: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide To a solution of 3-amino-thiophene-2-carboxylic acid methylamide in a suitable solvent, 2,4-dichloro-5-(trifluoromethyl)pyrimidine is added. The reaction is stirred at room temperature until completion, monitored by TLC. The product is then isolated and purified.

Step 3: Synthesis of 3-[2-(4-Nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide The product from Step 2 is reacted with 4-nitroaniline in the presence of a suitable base and solvent. The reaction mixture is heated under reflux until the starting material is consumed. The product is isolated and purified by column chromatography.

Step 4: Synthesis of 3-[2-(4-Amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide The nitro group of the product from Step 3 is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation or reduction with iron powder in acidic medium.

Step 5: Synthesis of Final Amide Derivatives The amino group of the product from Step 4 is acylated with various acyl chlorides or carboxylic acids (using a coupling agent like HATU) to yield the final 5-trifluoromethylpyrimidine derivatives.[6] For example, to a mixture of the amine, a carboxylic acid, and HATU in DMF, DIEA is added dropwise, and the mixture is stirred at room temperature. The final product is isolated and purified.[6]

In Vitro Antifungal Activity Assay

The antifungal activity of trifluoromethyl pyrimidine derivatives can be evaluated against various plant pathogenic fungi using the mycelium growth rate method.[7][8]

-

Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions.

-

Plate Preparation: The stock solutions are added to potato dextrose agar (PDA) medium to achieve the desired final concentrations.

-

Inoculation: A mycelial disc of the test fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) is placed in the center of the PDA plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured.

-

Analysis: The percentage of inhibition is calculated relative to a control plate containing only DMSO. The EC50 value (the concentration of the compound that inhibits fungal growth by 50%) is then determined.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified time (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

The inhibitory activity of trifluoromethyl pyrimidine derivatives against specific kinases (e.g., EGFR, PYK2, FLT3, CHK1) can be assessed using various assay formats, such as a luminescent ADP-detecting assay.[10]

-

Compound Preparation: A serial dilution of the trifluoromethylpyrimidine inhibitor is prepared in DMSO and then further diluted in Kinase Assay Buffer.

-

Reaction Setup: The kinase, substrate, and ATP are prepared in the assay buffer.

-

Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to the wells containing the enzyme, substrate, and test compound. The reaction is incubated at room temperature.

-

Detection: A detection reagent (e.g., ADP-Glo™) is added to terminate the kinase reaction and detect the amount of ADP produced.

-

Luminescence Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The kinase activity is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Biological Activities and Signaling Pathways

The incorporation of a trifluoromethyl group has led to the development of pyrimidine derivatives with a broad range of biological activities.

Anticancer Activity

Trifluoromethyl pyrimidine derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often dysregulated in various cancers.[6]

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |

| 9u | EGFR | 0.091 | A549 | 0.35 | [6] |

| MCF-7 | 3.24 | [6] | |||

| PC-3 | 5.12 | [6] | |||

| 17v | - | - | H1975 | 2.27 | [9] |

| 3b | - | - | A375 | < 10 | [11] |

| C32 | < 10 | [11] | |||

| DU145 | < 10 | [11] | |||

| MCF-7/WT | < 10 | [11] |

Kinase Inhibition

Beyond EGFR, trifluoromethyl pyrimidine derivatives have been developed as potent inhibitors of other kinases implicated in cancer and other diseases. This includes Proline-rich Tyrosine Kinase 2 (PYK2) and the dual inhibition of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), a promising strategy for treating Acute Myeloid Leukemia (AML).[10][12]

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 30 | FLT3-WT | ≤ 25 | [12] |

| FLT3-D835Y | ≤ 25 | [12] | |

| CHK1 | ≤ 25 | [12] | |

| PF-431396 | PYK2 | 11 | [10] |

Antifungal Activity

A number of trifluoromethyl pyrimidine derivatives have shown significant in vitro activity against a range of plant pathogenic fungi.

| Compound ID | Target Fungi | EC50 (µg/mL) | Reference |

| 5o | Phomopsis sp. | 10.5 | [13] |

| 5f | Phomopsis sp. | 15.1 | [13] |

| 5p | Phomopsis sp. | 19.6 | [13] |

| 5u | Rhizoctonia solani | 26.0 |

Antiviral Activity

Trifluoromethyl pyrimidine derivatives have also been evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).

| Compound ID | Activity Type | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | |

| 5m | Protective | 103.4 | |

| (rac)-3l | Protective | 105.8 |

Conclusion

The trifluoromethyl group plays a pivotal and versatile role in the design and development of pyrimidine derivatives as therapeutic agents. Its unique physicochemical properties contribute to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which collectively can lead to improved potency, selectivity, and pharmacokinetic profiles. The diverse biological activities exhibited by trifluoromethylated pyrimidines, including potent anticancer, kinase inhibitory, antifungal, and antiviral effects, underscore the value of this structural motif in medicinal chemistry. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for the continued exploration and optimization of this important class of compounds. Future research will undoubtedly uncover novel derivatives with superior efficacy and drug-like properties, further solidifying the role of the trifluoromethyl group as a key player in the development of next-generation pyrimidine-based therapeutics.

References

- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 13. Design, Enantioselective Synthesis, and Antiviral Activities against Tobacco Mosaic Virus (TMV) of Axially Chiral Biaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Analysis of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines the standard methodologies for acquiring and interpreting spectroscopic data for the characterization of 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol. Due to the current lack of publicly available spectroscopic data for this specific compound, this guide serves as a comprehensive template, detailing the necessary experimental protocols and data presentation formats required for its analysis. The included workflow and procedural descriptions are based on established practices for the spectroscopic analysis of related organic molecules.

Data Presentation

A thorough spectroscopic analysis of this compound requires the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The following tables are presented as a template for the clear and concise presentation of such quantitative data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 4: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed experimental protocols for the acquisition of NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure: